4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Physicochemical Properties Lipophilicity SAR Studies

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a synthetic piperazin-2-one derivative characterized by a para-substituted phenyl ring bearing a strongly electron-withdrawing trifluoroacetyl group. This compound serves as a versatile core scaffold in medicinal chemistry, particularly for developing antiviral, anti-inflammatory, and antiproliferative agents.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.22 g/mol
CAS No. 918129-48-3
Cat. No. B12623663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one
CAS918129-48-3
Molecular FormulaC12H11F3N2O2
Molecular Weight272.22 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c13-12(14,15)11(19)8-1-3-9(4-2-8)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18)
InChIKeyHJZFEFWTUAVSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one (CAS 918129-48-3): A Piperazinone Scaffold for Rational, Comparator-Driven Procurement


4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a synthetic piperazin-2-one derivative characterized by a para-substituted phenyl ring bearing a strongly electron-withdrawing trifluoroacetyl group . This compound serves as a versatile core scaffold in medicinal chemistry, particularly for developing antiviral, anti-inflammatory, and antiproliferative agents . Its structural features provide a distinct physicochemical and pharmacological profile relative to other piperazine-based analogs, making it a non-interchangeable building block in structure-activity relationship (SAR) studies .

Procurement Alert: Why Generic Piperazine Derivatives Cannot Substitute for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one


Generic substitution with alternative piperazine or piperazinone derivatives is scientifically unsound due to the unique electronic and conformational constraints imposed by the 4-(trifluoroacetyl)phenyl substituent . The trifluoroacetyl group profoundly impacts lipophilicity (XLogP3 of 2.0) and electronic distribution, which are critical for target binding and pharmacokinetic properties . SAR studies on related 4-acyl-1,6-dialkylpiperazin-2-ones demonstrate that even minor modifications to the acyl group lead to significant losses in antiviral potency, metabolic stability, and solubility . Therefore, substituting this specific compound without rigorous comparative validation would invalidate established SAR and risk experimental failure.

Quantitative Comparator Evidence for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one (CAS 918129-48-3)


Lipophilicity Differentiation: XLogP3 Comparison with Unsubstituted Piperazin-2-one Core

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.0) compared to the unsubstituted piperazin-2-one core scaffold . The introduction of the 4-(trifluoroacetyl)phenyl group increases lipophilicity, a critical parameter influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profile . This quantitative difference underscores why this specific compound, and not the simpler core, is selected for lead optimization campaigns targeting intracellular or CNS-penetrant therapeutics.

Physicochemical Properties Lipophilicity SAR Studies

Topological Polar Surface Area (TPSA) Differentiation from 4-Acyl-1,6-dialkylpiperazin-2-one Analogs

The target compound possesses a topological polar surface area (TPSA) of 49.4 Ų . In comparison, the potent arenavirus entry inhibitor (3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) has a higher TPSA (~89 Ų) . This lower TPSA for the target compound suggests potentially better passive membrane permeability and blood-brain barrier penetration, making it a distinct starting point for CNS drug discovery programs compared to more polar piperazinone analogs .

Medicinal Chemistry Drug-likeness Physicochemical Properties

Rotatable Bond Count (RBC) Comparison with 1-Phenyl-4-trifluoroacetyl-piperazine

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one features a rotatable bond count of 2 . This is significantly lower than the RBC of 3 found in 1-phenyl-4-trifluoroacetyl-piperazine (CAS 1692-78-0), a structurally related but distinct analog . The reduced conformational flexibility of the target compound, conferred by the cyclic piperazin-2-one scaffold, may lead to improved binding entropy and target selectivity by pre-organizing the molecule into a more rigid, bioactive conformation .

Conformational Analysis Drug Design Molecular Flexibility

Evidence-Backed Application Scenarios for Procuring 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one


Antiviral Drug Discovery: Adenovirus Replication Inhibition

Based on the established SAR of the piperazin-2-one scaffold, this compound is a prime candidate for optimization campaigns targeting adenovirus infections. The trisubstituted piperazin-2-one derivative 15D8 demonstrates that this chemotype can selectively inhibit viral DNA replication with minimal cytotoxicity at low micromolar concentrations . The target compound, with its unique trifluoroacetyl group, offers a distinct physicochemical profile (e.g., lower TPSA) that can be leveraged to improve upon 15D8's properties .

Arenavirus Entry Inhibitor Lead Optimization

The 4-acyl-1,6-dialkylpiperazin-2-one class has been validated as potent inhibitors of arenavirus entry, including Lassa and Machupo viruses . The target compound's specific substitution pattern (4-(trifluoroacetyl)phenyl) offers a unique combination of lipophilicity and electronic properties (XLogP3 = 2.0) that can be systematically varied in Phase I/II SAR studies to enhance antiviral potency, metabolic stability, and aqueous solubility over existing leads .

CNS-Penetrant Probe Development

The compound's favorable physicochemical profile, characterized by a low TPSA (49.4 Ų) and moderate lipophilicity (XLogP3 = 2.0), makes it a strategically advantageous scaffold for designing blood-brain barrier permeable probes . This profile aligns with the molecular properties of successful CNS drugs and distinguishes it from more polar piperazinone derivatives, providing a rational basis for its selection in neuroscience-focused chemical biology projects .

SAR Expansion of Late Sodium Current Inhibitors

Recent studies have identified 1,4-disubstituted piperazin-2-ones as selective inhibitors of the late sodium current (INa) with therapeutic potential in arrhythmias . While compound 7d (IC50 = 2.7 µM) was optimal in that series, the target compound's distinct 4-(trifluoroacetyl)phenyl substituent represents a novel vector for exploring additional SAR around the piperazin-2-one core. Its procurement enables investigation into how this specific electronic and steric environment impacts late INa inhibition and hERG selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.